molecular formula C11H12BrNOS B2377204 4-(3-bromobenzenecarbothioyl)morpholine CAS No. 330860-11-2

4-(3-bromobenzenecarbothioyl)morpholine

Cat. No.: B2377204
CAS No.: 330860-11-2
M. Wt: 286.19
InChI Key: YFQAPJRGPXOSOX-UHFFFAOYSA-N
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Description

4-(3-bromobenzenecarbothioyl)morpholine is a chemical compound with the molecular formula C11H12BrNOS and a molecular weight of 286.19.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-bromobenzenecarbothioyl)morpholine typically involves the reaction of 3-bromobenzaldehyde with morpholine and a sulfur source. One common method is the use of Lawesson’s reagent, which facilitates the formation of the methanethione group. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .

Industrial Production Methods

This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(3-bromobenzenecarbothioyl)morpholine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the methanethione group to a methanethiol group.

    Substitution: The bromine atom in the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions typically require a base, such as potassium carbonate (K2CO3), and a suitable solvent, like dimethylformamide (DMF).

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Methanethiol derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

4-(3-bromobenzenecarbothioyl)morpholine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting enzymes like monoacylglycerol lipase (MGL) and fatty acid amide hydrolase (FAAH).

    Medicine: Explored for its therapeutic potential in treating conditions such as anxiety, pain, and neurodegenerative diseases.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

    Phenyl(morpholino)methanethione: Lacks the bromine atom, which may affect its reactivity and biological activity.

    (4-Chlorophenyl)(morpholino)methanethione: Similar structure but with a chlorine atom instead of bromine, potentially altering its chemical properties and applications.

Uniqueness

4-(3-bromobenzenecarbothioyl)morpholine is unique due to the presence of the bromine atom, which can influence its reactivity in substitution reactions and its interaction with biological targets. This makes it a valuable compound for developing new pharmaceuticals and studying enzyme inhibition.

Properties

IUPAC Name

(3-bromophenyl)-morpholin-4-ylmethanethione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrNOS/c12-10-3-1-2-9(8-10)11(15)13-4-6-14-7-5-13/h1-3,8H,4-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFQAPJRGPXOSOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=S)C2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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